Hymenistatin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

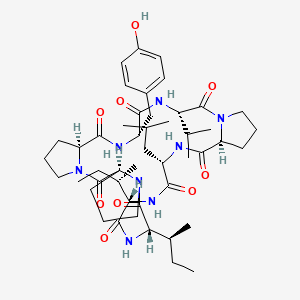

Hymenistatin I, also known as HS-1, is a cyclic peptide isolated from the sea sponge Phakellia fusca . It is a cyclic octapeptide whose sequence is cyclo [Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . It has been found to have immunosuppressive activity in both humoral and cellular immune responses .

Synthesis Analysis

Hymenistatin I analogues with dipeptide segments Ile2-Pro3, Pro3-Pro4, and Val6-Pro7 replaced by their tetrazole analogues Ile2-psi[CN4]-Ala3’, Pro3-psi[CN4]-Ala4, and Val6-psi[CN4]-Ala7 were synthesized by the solid phase peptide synthesis method and cyclized with the TBTU and/or HATU reagent .Molecular Structure Analysis

The empirical formula of Hymenistatin I is C47H72N8O9 . It has a molecular weight of 893.12 . The structure of Hymenistatin I includes a cis-amide bond between Pro3-Pro4 residues .Physical And Chemical Properties Analysis

Hymenistatin I has a density of 1.3±0.1 g/cm^3, a boiling point of 1186.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It also has a molar refractivity of 240.5±0.4 cm^3, a polar surface area of 227 Å^2, and a molar volume of 711.7±5.0 cm^3 .Applications De Recherche Scientifique

Immunosuppressive Activity : Hymenistatin I has shown significant immunosuppressive effects, comparable to the well-known immunosuppressive agent cyclosporin A. This property makes it a potential candidate for applications in immune-related disorders (Cebrat, Wieczorek, & Siemion, 1996).

Antimicrobial and Pharmacological Activities : Studies on synthetic cyclic peptides including Hymenistatin I have indicated moderate to good growth inhibition against bacterial strains and weak activity against fungal strains. It also exhibited moderate anti-inflammatory activity (Poojary & Belagali, 2005).

Potential in Cancer Therapy : Hymenistatin I, isolated from the Western Pacific Ocean sponge Hymeniacidon sp., has shown activity against the P388 leukemia cell line, highlighting its potential as an antineoplastic agent (Pettit et al., 1990).

Synthetic Immunomodulatory Analogs : Research on tetrazole analogs of Hymenistatin I, aiming to modify its structure for enhanced immunosuppressive activity, reflects the compound's potential for creating new immunomodulatory agents (Zubrzak et al., 2001).

Presence in Marine Organisms : Hymenistatin I is also found in marine sponges like Phakellia fusca, indicating a broader ecological presence and potential for discovery in marine bioprospecting (Zhang et al., 2010).

Propriétés

IUPAC Name |

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGNHONDBBQGE-MXKYYYADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045443 |

Source

|

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hymenistatin I | |

CAS RN |

129536-23-8 |

Source

|

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)